Dimethylphenethyl formate, alpha,alpha-
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Overview
Description
Alpha,alpha-Dimethylphenethyl formate: is an organic compound belonging to the class of phenylpropanes. It is also known by other names such as benzyl dimethyl carbinyl formate and 2-methyl-1-phenyl-2-propyl formate . This compound is characterized by its dry, green, and herbal taste .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha,alpha-Dimethylphenethyl formate can be synthesized through the esterification of alpha,alpha-dimethylphenethyl alcohol with formic acid. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of Dimethylphenethyl formate, alpha,alpha- involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions: Alpha,alpha-Dimethylphenethyl formate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to alpha,alpha-dimethylphenethyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the formate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alpha,alpha-dimethylphenethyl alcohol.
Substitution: Results in various substituted phenethyl derivatives.
Scientific Research Applications
Alpha,alpha-Dimethylphenethyl formate has several applications in scientific research:
Chemistry: Used as a flavoring agent due to its unique taste profile.
Biology: Studied for its potential biological activities and interactions with various enzymes.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the fragrance and flavor industry for its distinctive aroma
Mechanism of Action
The mechanism by which Dimethylphenethyl formate, alpha,alpha- exerts its effects involves its interaction with specific molecular targets and pathways. It is believed to interact with olfactory receptors, contributing to its use as a flavoring agent. The exact molecular pathways and targets are still under investigation, but it is known to influence sensory perception .
Comparison with Similar Compounds
- Benzyl formate
- Phenethyl formate
- Methylphenethyl formate
Comparison: Alpha,alpha-Dimethylphenethyl formate is unique due to its specific structural configuration, which imparts distinct sensory properties compared to its analogs. While similar compounds may share some chemical reactivity, the presence of the alpha,alpha-dimethyl group in this compound results in a unique flavor profile and potential biological activities .
Properties
CAS No. |
10058-43-2 |
---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(2-methyl-1-phenylpropan-2-yl) formate |
InChI |
InChI=1S/C11H14O2/c1-11(2,13-9-12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
InChI Key |
CFSCYYFRHIBXMS-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=CC=CC=C1)OC=O |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)OC=O |
density |
1.018-1.030 (20°) |
Key on ui other cas no. |
10058-43-2 |
physical_description |
Colourless liquid; Dry, herbaceous, green, floral aroma |
solubility |
Soluble in mineral oil, most fixed oils and propylene glycol; insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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